Methyl-(1-pyrrolidin-1-ylmethyl-cyclohexyl)-amine
Description
Systematic IUPAC Nomenclature and Isomeric Variations
The compound N-methyl-1-(pyrrolidin-1-ylmethyl)cyclohexan-1-amine (CAS: 675602-55-8) is a bicyclic amine with a cyclohexane core functionalized by two substituents at the C1 position:
- A pyrrolidin-1-ylmethyl group (–CH$$2$$-C$$4$$H$$_8$$N).
- A methylamine group (–NHCH$$_3$$).
The systematic IUPAC name reflects the cyclohexane parent structure, with the amine group at position 1 and the pyrrolidine substituent attached via a methylene bridge. Alternative names include 1-(pyrrolidin-1-ylmethyl)-N-methylcyclohexanamine and methyl-(1-pyrrolidin-1-ylmethyl-cyclohexyl)-amine.
Isomeric Variations :
- Positional isomerism is absent due to the fixed C1 substitution on the cyclohexane ring.
- Stereoisomerism arises from the potential chirality at the nitrogen center (discussed in §1.3).
Conformational Analysis of the Cyclohexyl-Pyrrolidine Framework
The cyclohexane ring adopts a chair conformation to minimize steric strain. Substituents at C1 preferentially occupy equatorial positions to avoid 1,3-diaxial interactions (Figure 1).
Key Observations :
- Pyrrolidinylmethyl Group :
- Methylamine Group :
Pyrrolidine Ring Dynamics :
- The pyrrolidine ring undergoes inversion via a planar transition state, with an energy barrier of ~17 kJ/mol.
- This flexibility allows interconversion between envelope and half-chair conformers, influencing the spatial arrangement of the methylene bridge.
Table 1 : Energy Barriers for Substituent Dynamics
| Component | Energy Barrier (kJ/mol) |
|---|---|
| Cyclohexane chair flip | ~45 |
| Pyrrolidine inversion | ~17 |
| Nitrogen pyramidal flip | ~25 |
Stereochemical Considerations in the Amine Substituent Configuration
The nitrogen in the methylamine group is a potential stereogenic center , bonded to:
- Cyclohexyl group (C1).
- Methyl group (–CH$$_3$$).
- Hydrogen.
Chirality and Inversion :
- The compound can exist as two enantiomers due to the nitrogen’s tetrahedral geometry.
- Pyramidal inversion (energy barrier ~25 kJ/mol) enables racemization at room temperature, rendering enantiomers unresolvable under standard conditions.
Steric Effects on Inversion :
- Bulky substituents (cyclohexyl and pyrrolidinylmethyl) may increase the inversion barrier slightly, but not sufficiently to prevent rapid interconversion.
- Computational studies suggest that C–H···π interactions in the transition state destabilize axial configurations, favoring equatorial conformers.
Stereochemical Implications :
- In solution, the compound exists as a racemic mixture.
- Solid-state structures may exhibit fixed conformations due to crystal packing forces, as observed in analogous pyrrolidine systems.
Properties
IUPAC Name |
N-methyl-1-(pyrrolidin-1-ylmethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-13-12(7-3-2-4-8-12)11-14-9-5-6-10-14/h13H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNXZYFWDLFUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCCC1)CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375005 | |
| Record name | Methyl-(1-pyrrolidin-1-ylmethyl-cyclohexyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675602-55-8 | |
| Record name | Methyl-(1-pyrrolidin-1-ylmethyl-cyclohexyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl-(1-pyrrolidin-1-ylmethyl-cyclohexyl)-amine, also known by its chemical name, exhibits a range of biological activities that have garnered attention in pharmacological research. This article delves into its synthesis, mechanism of action, and biological effects, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound is a derivative of cyclohexylamine and pyrrolidine, incorporating a methyl group attached to the nitrogen atom. The compound can be synthesized through various routes involving the reaction of cyclohexylamine with pyrrolidine derivatives under specific conditions.
Synthesis Overview:
- Reagents: Cyclohexylamine, pyrrolidine derivatives, and methylating agents.
- Conditions: Typically requires anhydrous solvents and controlled temperatures to maximize yield.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It acts as a modulator, influencing pathways related to neurotransmission and cellular signaling.
Key Mechanisms:
- Receptor Binding: The compound shows affinity for certain neurotransmitter receptors, impacting mood and cognitive functions.
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.
Biological Activity
Research indicates that this compound possesses significant biological activities, including:
- Antimicrobial Properties: Exhibits activity against various bacterial strains.
- Neuroprotective Effects: Potential to protect neurons from damage in neurodegenerative conditions.
- Analgesic Effects: May alleviate pain through modulation of pain pathways.
Case Studies
- Antimicrobial Activity:
- Neuroprotective Effects:
- Analgesic Properties:
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
Table 2: Neuroprotective Effects in Neuronal Cell Lines
| Treatment | Oxidative Stress Marker Reduction (%) |
|---|---|
| Control | 0 |
| This compound (10 µM) | 40 |
| Standard Neuroprotectant | 50 |
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : CHN
Molecular Weight : 196.33 g/mol
CAS Number : Not specified
The compound features a pyrrolidine ring and a cyclohexyl group, contributing to its unique chemical reactivity and biological interactions.
Medicinal Chemistry
Methyl-(1-pyrrolidin-1-ylmethyl-cyclohexyl)-amine has been investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in neurotransmitter metabolism, which may have implications for treating neurological disorders. For instance, studies have indicated that derivatives of pyrrolidine can modulate the activity of cyclin-dependent kinases (CDKs), important in cell cycle regulation .
- Receptor Modulation : It can also influence receptor signaling pathways, potentially aiding in the treatment of conditions such as depression and anxiety.
Organic Synthesis
In organic chemistry, this compound serves as a versatile reagent for synthesizing more complex molecules. Its ability to undergo various chemical reactions enhances its utility:
- Oxidation and Reduction Reactions : this compound can be oxidized to form carboxylic acids or reduced to yield amines and alcohols.
- Substitution Reactions : The compound can participate in nucleophilic substitution reactions, allowing for the synthesis of substituted carbamates.
Research has explored the biological activity of this compound, particularly in relation to its pharmacokinetic properties:
- Animal Studies : Efficacy studies in mouse models have demonstrated that compounds with similar structures can achieve significant therapeutic effects against infections such as those caused by Trypanosoma species, indicating potential applications in veterinary medicine .
| Study Focus | Model Organism | Dose (mg/kg) | Result |
|---|---|---|---|
| Efficacy Against T. congolense | NMRI Mice | 50 | Sterile cure achieved |
| Efficacy Against T. vivax | NMRI Mice | 30 | Marginally more efficacious |
| Pharmacokinetics | NMRI Mice | 10 | Bioavailability: 74%, Half-life: ~1h |
Table 2: Chemical Reaction Types
| Reaction Type | Conditions | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate in acidic medium | Carboxylic acids |
| Reduction | Lithium aluminum hydride in anhydrous ether | Amines or alcohols |
| Substitution | Sodium methoxide in methanol | Substituted carbamates |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound derivatives against Mycobacterium tuberculosis. High-throughput screening identified several potent inhibitors, highlighting the compound's potential as a lead structure for developing new anti-tuberculosis agents .
Case Study 2: Neurological Implications
Research focusing on the modulation of neurotransmitter systems revealed that certain derivatives could effectively inhibit enzymes linked to serotonin metabolism. This suggests potential applications in treating mood disorders .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Benzylamine derivatives (QB-5461) exhibit aromatic π-π interactions, which may influence binding to biological targets like enzymes or receptors .
Substituent Effects :
- Piperazine -containing analogs (e.g., from ) demonstrate higher solubility due to the piperazine ring’s basicity, making them preferable for drug formulations .
- Oxadiazole-pyridine hybrids () introduce polar heterocycles, likely improving target selectivity in kinase inhibition or antimicrobial applications .
Pharmacokinetic Considerations: Nitrosourea analogs with cyclohexyl groups () show rapid plasma degradation and cerebrospinal fluid penetration, suggesting that substituent size and lipophilicity critically affect distribution and metabolism . The absence of nitroso or chloroethyl groups in the target compound may reduce carcinogenic risks compared to nitrosoureas like BCNU () .
Research Findings and Data Gaps
- Synthetic Accessibility : The target compound is listed in commercial catalogs (e.g., Combi-Blocks) but lacks detailed synthetic protocols in the literature. In contrast, piperazine analogs require multi-step routes involving chiral intermediates and chromatographic purification .
- Toxicity and Bioactivity : While nitrosoureas () and BCNU () have well-documented anticancer profiles, data on the target compound’s efficacy or safety are absent. Its pyrrolidine substituent may confer lower toxicity than piperazine derivatives, which often require dose-limiting adjustments .
Preparation Methods
Reductive Amination of Cyclohexyl Ketones with Pyrrolidine
A key and widely reported method for synthesizing methyl-(1-pyrrolidin-1-ylmethyl-cyclohexyl)-amine derivatives involves the stereoselective reductive amination of cyclohexyl ketones with pyrrolidine.
-
- The ketone precursor (e.g., a cyclohexyl ketone bearing a methyl substituent) is reacted with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).
- The reaction is typically catalyzed or facilitated by Lewis acids such as titanium isopropoxide (Ti(OiPr)4) to enhance stereoselectivity and yield.
-
- The presence of Ti(OiPr)4 is crucial for successful reductive amination, improving diastereoselectivity and yield.
- For example, reductive amination of BOC-substituted ketones yields diastereomeric amines in ratios favoring the desired stereochemistry (up to 70:30).
- The reaction yields for such amines are generally high, with purity confirmed by chromatographic techniques.
-
- Solvents: Commonly used solvents include methanol or dichloromethane.
- Temperature: Typically room temperature to mild heating.
- Catalyst: Ti(OiPr)4 in catalytic amounts.
- Reducing agent: NaBH3CN.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Ketone + Pyrrolidine | Ti(OiPr)4 catalyst, NaBH3CN, MeOH, RT | Stereoselective reductive amination, high yield |
This method is documented as effective for synthesizing methylated analogues of cyclohexyl amines with pyrrolidinylmethyl substituents.
Selective Hydrogenation and Amine Substitution Starting from Boronic Acid Esters
An alternative synthetic route involves a two-step process starting from 4-methylphenylboronic acid or its esters:
Step 1: Selective Hydrogenation
- 4-methylphenylboronic acid or esters are dissolved in a hydrogenation solvent.
- Hydrogenation is carried out under a rhodium on carbon catalyst to yield 4-methylcyclohexylboronic acid or ester, predominantly in the cis configuration.
- The product is purified by recrystallization.
Step 2: Amine Substitution Reaction
- The cis-4-methylcyclohexylboronic acid/ester is dissolved in a solvent.
- Sulfamic acid and an aqueous inorganic base (e.g., sodium hydroxide) are added sequentially.
- The reaction proceeds at room temperature for approximately 16 hours.
- Post-reaction workup involves pH adjustments, organic-aqueous phase separations, and solvent extractions to isolate cis-4-methylcyclohexylamine.
-
- The process achieves high purity (GC purity ~99.6%) and good yield (~85%).
| Step | Reagents/Conditions | Product | Yield (%) | Purity (GC) |
|---|---|---|---|---|
| Hydrogenation | 4-methylphenylboronic acid, Rh/C catalyst, solvent | cis-4-methylcyclohexylboronic acid/ester | - | - |
| Amine Substitution | Sulfamic acid, NaOH, THF, RT, 16 h | cis-4-methylcyclohexylamine | 85 | 99.6 |
This method is well-documented in patent literature and is notable for its scalability and stereoselectivity.
Multicomponent and Zinc-Mediated Amination Approaches
Recent advances in amine synthesis include multicomponent reactions (MCRs) and metal-mediated amination protocols that can be adapted for tertiary amines such as this compound:
-
- Zinc powder or zinc salts mediate the coupling of amines, aldehydes, and alkyl halides to form α-branched amines.
- Optimized conditions involve the use of copper iodide as a cocatalyst and additives like trimethylsilyl triflate (TMSOTf).
- Solvent choice is critical; dichloromethane and n-butyl acetate have been shown to provide good yields.
- Reaction parameters such as equivalents of reagents, catalyst loading, and temperature are systematically optimized via high-throughput experimentation.
| Entry | Zn equiv | Solvent | Additive | Yield (%) |
|---|---|---|---|---|
| 1 | 2.0 | Ethyl acetate | None | 9 |
| 2 | 2.0 | Dichloromethane | None | 53 |
| 4 | 2.0 | Ethyl acetate | CuI (10 mol%) | 41 |
| 5 | 2.0 | Dichloromethane | CuI (10 mol%) | 59 |
| 8 | 3.0 | Toluene | CuI (10 mol%) | 61 |
-
- Single-step synthesis from commercially available starting materials.
- Avoids multistep ketone precursor synthesis.
- Good functional group tolerance and scalability.
Nucleophilic Substitution on Cyclohexylamine Derivatives
Another approach involves the nucleophilic substitution of cyclohexylamine derivatives with alkylating agents:
-
- Cyclohexylamine is reacted with alkyl halides or mesylates in polar aprotic solvents such as dimethylformamide (DMF).
- Potassium carbonate (K2CO3) is used as a base to scavenge acids formed.
- The reaction is conducted at elevated temperatures (e.g., 80°C) overnight.
- Workup involves solvent evaporation, extraction, and purification to isolate the desired tertiary amine.
-
- Reported yields range from 60% to 80%, depending on the substituents and reaction conditions.
| Substrate | Alkylating Agent | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Cyclohexylamine derivative | Mesylate | DMF | K2CO3 | 80 | 60-80 |
This method is useful for synthesizing N-substituted cyclohexylamines with pyrrolidinylmethyl groups and related analogues.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Reductive amination | Ketone, pyrrolidine, NaBH3CN, Ti(OiPr)4 | RT, MeOH or DCM | High | Stereoselective, critical Lewis acid catalyst |
| Selective hydrogenation + amine substitution | 4-methylphenylboronic acid, Rh/C, sulfamic acid, NaOH | RT, THF, 16 h | 85 | High purity, cis-selective |
| Zinc-mediated multicomponent amination | Zn, CuI, TMSOTf, aldehydes, alkyl iodides | RT-50°C, DCM or n-BuOAc | Up to 61 | Single-step, high throughput optimized |
| Nucleophilic substitution | Cyclohexylamine, mesylates, K2CO3 | 80°C, DMF | 60-80 | Straightforward alkylation |
Q & A
Q. What are the established synthetic routes for Methyl-(1-pyrrolidin-1-ylmethyl-cyclohexyl)-amine, and how is structural confirmation achieved?
Methodological Answer: The synthesis typically involves multi-step reactions, including reductive amination or nucleophilic substitution. For example, similar compounds (e.g., cyclohexylamine derivatives) are synthesized via catalytic hydrogenation or palladium-mediated coupling reactions. Structural confirmation relies on mass spectrometry (MS) for molecular ion detection (e.g., m/z 198 [M + H] for intermediates) and H NMR to resolve stereochemistry and substituent positioning (e.g., cyclohexyl ring protons at δ 1.2–2.5 ppm and pyrrolidine methyl groups at δ 2.1–3.0 ppm) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- MS (ESI+): Essential for verifying molecular weight and detecting intermediates (e.g., m/z 452 [M + H] in spirocyclic derivatives) .
- H/C NMR: Assigns stereochemistry and confirms substituent positions. For example, axial vs. equatorial protons on the cyclohexyl ring show distinct splitting patterns .
- HPLC: Validates purity, especially for enantiomeric separation in chiral derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Contradictions (e.g., unexpected splitting in NMR or MS fragmentation patterns) require:
- Comparative analysis with known stereoisomers (e.g., (1R,4R) vs. (1S,4S) configurations in cyclohexylamine derivatives) .
- 2D NMR (COSY, NOESY): Maps proton-proton correlations to distinguish axial/equatorial substituents on the cyclohexyl ring .
- Computational modeling (DFT or molecular dynamics) to predict spectral profiles and validate experimental data .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
Methodological Answer:
- Catalyst screening: Palladium on carbon or nickel catalysts improve hydrogenation efficiency in reductive amination steps .
- Solvent optimization: Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution rates.
- Temperature control: Low temperatures (–20°C to 0°C) minimize side reactions in sensitive steps (e.g., amine alkylation) .
Q. How should researchers address potential nitrosamine impurities in this compound?
Methodological Answer:
- LC-MS/MS with MRM: Detects nitrosamines at trace levels (LOQ ≤ 1 ppb) using transitions like m/z 74 → 42 .
- Sample derivatization: Enhances sensitivity via dansyl chloride or AccQ-Tag labeling for UV/fluorescence detection .
- Risk assessment: Follow EMA guidelines to calculate acceptable intakes (AI) based on carcinogenic potency (e.g., ≤0.03 μg/day) .
Q. What computational tools predict feasible synthetic pathways for novel derivatives?
Methodological Answer:
Q. What safety protocols are critical for handling this amine in lab settings?
Methodological Answer:
- PPE: Use nitrile gloves and fume hoods to prevent dermal/ocular exposure (see SDS for N-ethyl-1-phenylcyclohexan-1-amine as a reference) .
- First aid: Immediate rinsing with water for skin contact and medical consultation for inhalation .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
